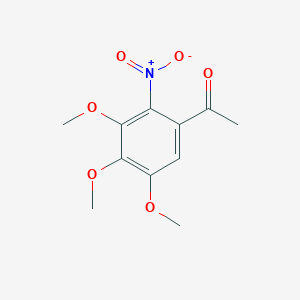

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

説明

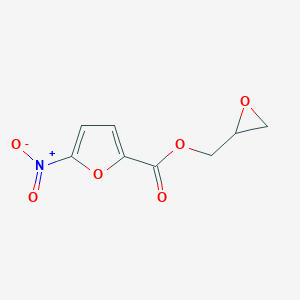

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized through highly regioselective acylation and alkylation reactions, demonstrating the potential for creating a variety of substituted pyrazoles with different functional groups . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been efficiently synthesized under ultrasound irradiation, which significantly reduces reaction times . These methods highlight the versatility and efficiency of current synthetic approaches to pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using these techniques, and the crystal structure was further stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing specific dihedral angles and intermolecular interactions that stabilize the crystal packing .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, cyclocondensation, and diazotization, leading to a wide array of products with different properties. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield N-acetylated products, demonstrating the reactivity of nitrogen atoms in the ring . Regioselective synthesis of ethyl pyrazolecarboxylates has been achieved from different starting materials, with the isolation of stable intermediates in the pyrazole ring formation . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling reactions to afford various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. For example, the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate provided insights into its bioactive properties, and DFT calculations were used to investigate its molecular electrostatic potential and leading molecular orbitals . The properties of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for the synthesis of pesticides, were optimized for an expedient synthetic route . Furthermore, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective synthesis processes to create partially hydrogenated compounds .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is instrumental in the synthesis of complex heterocyclic compounds. For instance, it has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its utility in creating structurally diverse molecules with potential pharmacological activities (Lebedˈ et al., 2012). Moreover, its derivatives have facilitated the assembly of d^10 metal coordination polymers, indicating its versatility in forming coordination compounds with unique structural and functional properties (Cheng et al., 2017).

Development of N-Fused Heterocycles

The compound has shown efficacy in the facile and efficient synthesis of novel N-fused heterocycles, such as pyrazolo[3,4-b]pyridine derivatives. These derivatives are synthesized through condensation reactions with activated carbonyl groups, yielding products with good to excellent yields. This highlights the compound's role in creating new heterocyclic structures with potential for further chemical modifications and applications in medicinal chemistry (Ghaedi et al., 2015).

Crystal Structure Determination

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate and its derivatives have also been used in studies focused on determining crystal structures of organic compounds. The detailed analysis of crystal structures aids in understanding the molecular geometry, intermolecular interactions, and the overall stability of the compound. This information is crucial for the design and development of materials with desired physical and chemical properties (Minga, 2005).

Bioactive Molecule Synthesis

Additionally, the compound serves as a precursor in the synthesis of bioactive molecules, including those with fungicidal and plant growth regulation activities. The ability to synthesize and characterize such molecules is vital for agricultural sciences, offering potential solutions for pest management and crop yield enhancement (Li et al., 2010).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBMKQXLRPNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192432 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

133261-08-2 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)